molecular formula C21H18O3 B566704 4-(3-Benzyloxyphenyl)-3-methylbenzoic acid CAS No. 1261911-97-0

4-(3-Benzyloxyphenyl)-3-methylbenzoic acid

Cat. No.: B566704
CAS No.: 1261911-97-0
M. Wt: 318.372
InChI Key: CDXHSPZQHUCFFR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(3-Benzyloxyphenyl)-3-methylbenzoic acid is a substituted benzoic acid derivative featuring a benzyloxy group at the 3-position of the phenyl ring attached to the 4-position of the benzoic acid core, along with a methyl group at the 3-position of the benzoic acid moiety.

Properties

IUPAC Name

3-methyl-4-(3-phenylmethoxyphenyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18O3/c1-15-12-18(21(22)23)10-11-20(15)17-8-5-9-19(13-17)24-14-16-6-3-2-4-7-16/h2-13H,14H2,1H3,(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDXHSPZQHUCFFR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)O)C2=CC(=CC=C2)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10692213
Record name 3'-(Benzyloxy)-2-methyl[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10692213
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

318.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261911-97-0
Record name 3'-(Benzyloxy)-2-methyl[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10692213
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Benzyloxyphenyl)-3-methylbenzoic acid typically involves the following steps:

    Formation of the Benzyloxy Group: The initial step involves the formation of the benzyloxy group through the reaction of benzyl alcohol with a suitable phenol derivative under basic conditions.

    Coupling Reaction: The benzyloxyphenyl intermediate is then coupled with a methylbenzoic acid derivative using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.

    Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of efficient catalysts and optimized reaction conditions ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(3-Benzyloxyphenyl)-3-methylbenzoic acid can undergo various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The benzyloxy group can be reduced to form a benzyl alcohol derivative.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic substitution reactions often require reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.

Major Products

    Oxidation: Benzyloxy group oxidation can yield benzaldehyde or benzoic acid derivatives.

    Reduction: Reduction of the benzyloxy group results in benzyl alcohol derivatives.

    Substitution: Electrophilic substitution reactions produce nitro or halogenated derivatives of the compound.

Scientific Research Applications

4-(3-Benzyloxyphenyl)-3-methylbenzoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(3-Benzyloxyphenyl)-3-methylbenzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxy group can enhance the compound’s binding affinity to these targets, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Substituent Effects

The following table summarizes key structural analogs and their substituent-driven differences:

Compound Name Substituents (Position) Key Differences References
4-(3-Benzyloxyphenyl)-3-methylbenzoic acid Benzyloxy (Ph-4), Methyl (BA-3) Reference compound
3-Methylbenzoic acid Methyl (BA-3) Lacks benzyloxy group; simpler structure
4-Benzyloxy-3-methoxybenzoic acid Benzyloxy (Ph-4), Methoxy (BA-3) Methoxy instead of methyl; increased polarity
4-(3-Carboxyphenyl)-3-methylbenzoic acid Carboxy (Ph-3), Methyl (BA-3) Additional carboxy group; higher acidity
4-(4-Carboxy-3-fluorophenyl)-3-methylbenzoic acid Carboxy (Ph-4), Fluoro (Ph-3), Methyl (BA-3) Fluorine enhances electronegativity
4-(3-Chlorophenyl)-3-methylbenzoic acid Chloro (Ph-3), Methyl (BA-3) Chloro group increases lipophilicity
Key Observations:
  • Benzyloxy vs.
  • Methyl vs. Carboxy : The methyl group at BA-3 in the target compound reduces acidity (pKa ~4.5–5.0) compared to carboxy-substituted analogs (pKa ~2.5–3.0), affecting ionization and absorption .
  • Halogen Effects : Chloro or fluoro substituents (e.g., 4-(3-Chlorophenyl)-3-methylbenzoic acid) enhance electronic interactions in binding pockets, making them favorable for targeted drug design .

Physicochemical and Pharmacokinetic Properties

Physicochemical Properties:
  • Ionization : The benzoic acid core (pKa ~4.5) remains partially ionized at physiological pH, whereas analogs with additional carboxy groups (e.g., 4-(3-Carboxyphenyl)-3-methylbenzoic acid) exhibit stronger acidity and higher ionization, limiting gut absorption .
Pharmacokinetics:
  • Oral Absorption (fa) :
    • 3-Methylbenzoic acid shows moderate absorption (fa ~50–60%) due to balanced logPow and ionization .
    • 4-tert-Butylbenzoic acid (logPow ~4.5) has higher fa (~80%) but risks tissue accumulation, unlike the target compound, which is predicted to remain plasma-bound due to comparable Vss values .

Biological Activity

4-(3-Benzyloxyphenyl)-3-methylbenzoic acid, also known by its CAS number 1261911-97-0, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C19_{19}H18_{18}O3_{3}
  • Molecular Weight : 298.34 g/mol
  • Functional Groups : The compound features a benzyloxy group and a carboxylic acid group, contributing to its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways, which can affect cellular processes such as proliferation and apoptosis.
  • Antioxidant Activity : It has been suggested that this compound possesses antioxidant properties, which could mitigate oxidative stress in cells.
  • Cell Signaling Modulation : By interacting with receptors or signaling pathways, it may influence gene expression and cellular responses.

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological effects:

  • Anticancer Activity : Preliminary studies have shown that derivatives of this compound can inhibit the growth of various cancer cell lines, including breast cancer cells (e.g., MDA-MB-231 and MCF-7) .
  • Anti-inflammatory Properties : The compound may reduce inflammation by inhibiting pro-inflammatory cytokines.
  • Antimicrobial Activity : Some studies suggest potential antibacterial effects against common pathogens .

Anticancer Activity

A study evaluated the effects of related compounds on cancer cell lines. Compounds structurally similar to this compound demonstrated significant inhibitory effects on breast cancer cell lines at low micromolar concentrations (1.52–6.31 μM), indicating potential for further development as anticancer agents .

Antioxidant and Anti-inflammatory Effects

Research into the antioxidant properties of similar benzoic acid derivatives revealed that they could scavenge free radicals effectively. This activity is crucial in reducing oxidative stress-related diseases.

Antimicrobial Studies

In vitro studies have shown that certain derivatives exhibit significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. For example, compounds with similar structures demonstrated inhibition zones greater than 20 mm against these pathogens .

Data Summary Table

Biological ActivityEffect/ObservationReference
AnticancerInhibitory effect on MDA-MB-231 cells
AntioxidantFree radical scavenging ability
Anti-inflammatoryReduction in pro-inflammatory cytokines
AntimicrobialEffective against S. aureus with inhibition zones >20 mm

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.